Cas no 6375-65-1 (2-((2-Nitrophenyl)thio)acetic Acid)

2-((2-Nitrophenyl)thio)acetic Acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2-[(2-nitrophenyl)thio]-
- 2-[(2-nitrophenyl)sulfanyl]acetic acid
- (2-NITROPHENYL)THIO]ACETIC ACID
- acetic acid, 2-(2-nitrophenyl)thio-
- Acetic acid, [(2-nitrophenyl)thio]-
- 2-(2-nitrophenylthio)acetic acid
- 6375-65-1
- SCHEMBL2705062
- [(2-nitrophenyl)sulfanyl]acetic acid
- [(2-nitrophenyl)thio]acetic acid
- AKOS000201714
- NoName_452
- 2-((2-Nitrophenyl)thio)aceticacid
- SR-01000244020
- SCHEMBL15604539
- EN300-10770
- MFCD02975879
- SR-01000244020-1
- AS-60657
- CS-0157963
- DTXSID20901348
- AT20949
- Z31205652
- 2-(2-nitrophenyl)sulfanylacetic Acid
- 2-((2-Nitrophenyl)thio)acetic acid
- 2-((2-Nitrophenyl)thio)acetic Acid
-
- MDL: MFCD02975879
- インチ: InChI=1S/C8H7NO4S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)
- InChIKey: PINPTHMYKLERLV-UHFFFAOYSA-N
- SMILES: C1([H])=CC(=C(C=C1)SCC(=O)O)[N+](=O)[O-]
計算された属性
- 精确分子量: 212.00178
- 同位素质量: 213.00957888g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 228
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- PSA: 83.27
2-((2-Nitrophenyl)thio)acetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD705-200mg |
2-((2-Nitrophenyl)thio)acetic Acid |
6375-65-1 | 97% | 200mg |
435.0CNY | 2021-07-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228603-5g |
2-((2-Nitrophenyl)thio)acetic acid |
6375-65-1 | 97% | 5g |
¥5810.00 | 2024-05-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24470-250mg |
(2-NITROPHENYL)THIO]ACETIC ACID |
6375-65-1 | 250mg |
¥516.0 | 2021-09-08 | ||
eNovation Chemicals LLC | Y1215449-5g |
2-((2-Nitrophenyl)thio)acetic acid |
6375-65-1 | 95% | 5g |
$850 | 2024-06-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228603-100mg |
2-((2-Nitrophenyl)thio)acetic acid |
6375-65-1 | 97% | 100mg |
¥505.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228603-250mg |
2-((2-Nitrophenyl)thio)acetic acid |
6375-65-1 | 97% | 250mg |
¥672.00 | 2024-05-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD705-50mg |
2-((2-Nitrophenyl)thio)acetic Acid |
6375-65-1 | 97% | 50mg |
186.0CNY | 2021-07-17 | |
abcr | AB313312-250 mg |
[(2-Nitrophenyl)thio]acetic acid; . |
6375-65-1 | 250 mg |
€172.80 | 2023-07-19 | ||
TRC | N926530-100mg |
2-((2-Nitrophenyl)thio)acetic Acid |
6375-65-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-10770-1.0g |
2-[(2-nitrophenyl)sulfanyl]acetic acid |
6375-65-1 | 95% | 1.0g |
$252.0 | 2023-02-09 |
2-((2-Nitrophenyl)thio)acetic Acid 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2-((2-Nitrophenyl)thio)acetic Acidに関する追加情報
Comprehensive Overview of 2-((2-Nitrophenyl)thio)acetic Acid (CAS No. 6375-65-1): Properties, Applications, and Research Insights
2-((2-Nitrophenyl)thio)acetic Acid (CAS No. 6375-65-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This nitrophenyl-thioacetic acid derivative features a thioether linkage and a carboxylic acid functional group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for designing enzyme inhibitors and antimicrobial agents, aligning with the global focus on antibiotic resistance solutions.
The compound's structure-activity relationship (SAR) has become a hot topic in computational chemistry, with studies leveraging AI-driven molecular modeling to predict its interactions with biological targets. Recent publications highlight its role in developing covalent inhibitors, a trending area in oncology research. The nitro group and thioacetic moiety provide dual reactivity sites, enabling selective modifications – a property highly valued in high-throughput screening platforms.
From an industrial perspective, 6375-65-1 demonstrates excellent stability under standard storage conditions (room temperature, inert atmosphere), addressing common concerns about compound degradation in supply chains. Analytical methods like HPLC purity testing and LC-MS characterization confirm its suitability for GMP-grade synthesis, meeting stringent quality requirements for preclinical studies. These attributes make it a reliable choice for contract research organizations (CROs) working on next-generation therapeutics.
Environmental scientists have investigated the biodegradation pathways of 2-((2-Nitrophenyl)thio)acetic Acid, responding to growing demand for green chemistry solutions. Its moderate water solubility (reported at 1.2 g/L at 25°C) and calculated logP value of 2.3 suggest balanced hydrophilicity-lipophilicity, a key parameter in ADMET profiling. These characteristics position it favorably compared to traditional aromatic nitro compounds in terms of environmental persistence.
Emerging applications include its use as a photoactive probe in biochemical assays, capitalizing on the nitroarene chromophore's UV-Vis absorption properties. This aligns with industry demands for non-radioactive labeling techniques in diagnostic development. Patent analyses reveal growing IP activity around derivatives of 6375-65-1, particularly in bioconjugation chemistry for targeted drug delivery systems.
Quality control protocols for 2-((2-Nitrophenyl)thio)acetic Acid emphasize residual solvent analysis and heavy metal screening, reflecting heightened regulatory scrutiny in API manufacturing. Suppliers now provide comprehensive coa documentation including NMR spectral data and HPLC chromatograms, addressing researchers' needs for complete characterization data. Such transparency supports reproducibility in medicinal chemistry workflows.
The compound's thermal behavior has been characterized by differential scanning calorimetry (DSC), showing a defined melting point at 148-150°C with good thermal stability below 200°C. These properties facilitate its use in solid-state chemistry applications and polymorph screening – critical considerations for formulation scientists working on dosage form development.
Recent advancements in continuous flow chemistry have enabled more efficient synthesis of 6375-65-1, reducing reaction times from hours to minutes while improving yield and purity. This progress supports the pharmaceutical industry's shift toward process intensification and sustainable manufacturing. Computational studies using DFT calculations have further elucidated its electronic structure, aiding in the design of novel analogs with enhanced properties.
As regulatory agencies emphasize ICH Q3D elemental impurity guidelines, the compound's compatibility with metal-catalyzed reactions has been systematically evaluated. This positions 2-((2-Nitrophenyl)thio)acetic Acid as a valuable building block for transition-metal-catalyzed cross-coupling reactions, a cornerstone methodology in modern heterocyclic chemistry.
The scientific community continues to explore new dimensions of this compound's utility, with recent studies examining its supramolecular interactions in crystal engineering and its potential as a ligand precursor in coordination chemistry. These diverse applications underscore its importance as a multifaceted tool in contemporary chemical research and development.
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